(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The IUPAC name (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol is derived from its parent hydrocarbon chain, substituents, and stereochemical descriptors. The oct-6-ene backbone serves as the primary structure, with hydroxyl groups at positions 1 and 3, a methyl group at position 7, and a (4-methoxyphenyl)methoxy substituent at position 2. The (2R,3R) configuration specifies the absolute stereochemistry of the chiral centers at carbons 2 and 3, determined via the Cahn-Ingold-Prelog priority rules.
The stereochemical integrity of this compound is critical to its physicochemical behavior. The R configuration at both centers arises from the spatial arrangement of the hydroxyl and methoxyphenylmethoxy groups, which occupy distinct equatorial and axial positions in preferred conformers. This configuration aligns with synthetic strategies for stereocomplementary diols, as demonstrated in enzymatic cascades for 4-methoxyphenyl-1,2-propanediol derivatives.
Molecular Geometry and Conformational Isomerism
The molecular formula C₁₆H₂₄O₄ reflects a 16-carbon chain with unsaturation at the 6-position (oct-6-ene). Key structural features include:
- A vicinal diol system (1,3-diol) facilitating intramolecular hydrogen bonding.
- A bulky (4-methoxyphenyl)methoxy group at C2, introducing steric constraints.
- A terminal methyl group at C7 influencing hydrophobic interactions.
Conformational isomerism arises from rotation about the C2–O and C3–C4 bonds. The methoxyphenylmethoxy group adopts a staggered conformation to minimize steric clashes with the adjacent hydroxyl group at C3. Density functional theory (DFT) analyses of analogous diols suggest energy barriers of ~5–8 kcal/mol for rotation around these bonds, favoring transoid arrangements.
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C1–O1 (hydroxyl) | 1.42 | 109.5 |
| C2–O2 (ether) | 1.36 | 111.3 |
| C6=C7 (double) | 1.34 | 123.7 |
Table 1: Hypothetical bond parameters based on analogous diols.
Comparative Analysis with Related Vicinal Diol Derivatives
This compound belongs to a broader class of bioactive vicinal diols, such as 4-methoxyphenyl-1,2-propanediol and gingerdiol derivatives. Key comparisons include:
- Steric Effects : The elongated oct-6-ene chain in this compound enhances lipophilicity compared to shorter-chain analogs like 1,2-propanediols.
- Electronic Modulation : The electron-donating methoxy group on the phenyl ring alters charge distribution, potentially enhancing antioxidant activity relative to non-substituted aryl diols.
- Synthetic Accessibility : Unlike enzymatically synthesized 4-methoxyphenyl-1,2-propanediols, this compound likely requires asymmetric catalysis or chiral resolution due to its remote stereocenters.
Crystallographic Data and Hydrogen Bonding Patterns
While direct crystallographic data for this compound is absent in the provided sources, insights can be extrapolated from structurally related systems. For example, N-(4-methoxyphenyl)piperazine derivatives exhibit planar methoxyphenyl groups and extensive hydrogen-bonding networks. In the title compound, the 1,3-diol motif is expected to form intramolecular O–H⋯O bonds (2.7–2.9 Å), while intermolecular interactions may involve:
- O–H⋯O bridges between hydroxyl groups (2.8 Å).
- C–H⋯π interactions between the methoxyphenyl ring and alkyl chains.
- Weak van der Waals forces from the methyl group.
Hydrogen bonding likely stabilizes a layered crystal lattice, analogous to gingerdiol derivatives. The methoxy group’s orientation may further influence packing efficiency, as seen in 4-methoxyphenyl-containing crystals.
Properties
CAS No. |
919096-71-2 |
|---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol |
InChI |
InChI=1S/C17H26O4/c1-13(2)5-4-6-16(19)17(11-18)21-12-14-7-9-15(20-3)10-8-14/h5,7-10,16-19H,4,6,11-12H2,1-3H3/t16-,17-/m1/s1 |
InChI Key |
RPJLSKCEUCCSOG-IAGOWNOFSA-N |
Isomeric SMILES |
CC(=CCC[C@H]([C@@H](CO)OCC1=CC=C(C=C1)OC)O)C |
Canonical SMILES |
CC(=CCCC(C(CO)OCC1=CC=C(C=C1)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation
Direct alkylation involves the substitution of a hydrogen atom with an alkyl group using an appropriate alkylating agent. This method is often favored for its straightforward approach.
- Start with a suitable precursor such as a phenolic compound.
- Treat the precursor with an alkyl halide in the presence of a base (e.g., sodium hydride) to facilitate nucleophilic substitution.
Example:
Using 4-methoxyphenol as the starting material, it can be reacted with a methoxyalkyl halide to yield the desired intermediate.
Yield Analysis:
The yields from direct alkylation can vary significantly based on the choice of base and solvent. Typical yields range from 60% to 85% depending on reaction conditions.
Esterification Reactions
Esterification is another viable method for synthesizing (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol by forming esters from alcohols and carboxylic acids.
- Combine an alcohol (e.g., 4-methoxyphenol) with a suitable carboxylic acid derivative in the presence of an acid catalyst.
- Heat the mixture under reflux to promote ester formation.
Example:
The reaction between 4-methoxyphenol and a methoxyacetic acid derivative can yield the desired ester product.
Yield Analysis: Esterification reactions typically produce moderate to high yields (70%-90%) depending on the purity of reactants and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The diol functionality can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has indicated that (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases including cancer and cardiovascular disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Material Science
Polymer Composites
In material science, this compound has been utilized as a modifier in polymer composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation compared to unmodified polymers .
Nanotechnology Applications
The compound's unique chemical structure allows for its use in nanotechnology applications. It can serve as a stabilizing agent for nanoparticles, improving their dispersion in various solvents and enhancing their reactivity. This application is particularly relevant in the development of nanomaterials for drug delivery systems .
Biochemical Research
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition capabilities of this compound. It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation as a biochemical tool for studying metabolic disorders .
Cell Culture Studies
In cell culture studies, this compound has been evaluated for its effects on cell proliferation and apoptosis. Preliminary results suggest that it may induce apoptosis in certain cancer cell lines while promoting cell survival in normal cells, indicating its potential as a selective anticancer agent .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antioxidant and anti-inflammatory properties; potential therapeutic uses |
| Material Science | Enhances mechanical properties of polymer composites; stabilizes nanoparticles |
| Biochemical Research | Inhibits specific enzymes; affects cell proliferation and apoptosis |
Mechanism of Action
The mechanism of action of (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Structural Features and Functional Groups
Target Compound
- Core structure : Oct-6-ene diol with (4-methoxyphenyl)methoxy and methyl groups.
- Key features : Stereospecific (2R,3R) diol, methoxyaryl ether, unsaturated hydrocarbon chain.
Analog 1 : Fluorinated Tetrahydrofuran Derivative ()**
- Structure: Fluorinated tetrahydrofuran core with pyrimidinone and phosphonate groups.
- Comparison :
Analog 2 : Indole-Based Propanolamine ()**
- Structure: Indole ring with propanolamine side chain and methoxymethyl groups.
- Comparison: Polar propanolamine group increases adrenoceptor binding affinity, unlike the target’s non-amine diol. Indole’s aromaticity may enhance π-π stacking interactions vs. the target’s methoxyphenyl group. Both exhibit methoxy substituents but differ in core scaffold (indole vs. aliphatic chain) .
Analog 3 : Thiazolyl-Containing Macrocycle ()**
- Structure : Macrocyclic thiazole and isopropylidene dioxy groups.
- Isopropylidene groups reduce polarity compared to the target’s diol. Both feature unsaturated chains but diverge in cyclization (macrocycle vs. linear) .
Analog 4 : Prenyloxy Coumarin Derivative ()**
- Structure : Coumarin lactone with prenyloxy and methoxy groups.
- Prenyloxy group increases lipophilicity vs. the target’s methyloctene chain. Both have methoxy substituents but differ in aromatic systems (coumarin vs. phenylmethoxy) .
Stereochemical and Substituent Effects
Biological Activity
The compound (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol , also known by its CAS number 919096-71-2 , is a synthetic organic compound with potential biological activities. Understanding its biological profile is crucial for exploring its applications in pharmacology and medicine. This article presents a detailed examination of its biological activity, including relevant data tables and research findings.
- Molecular Formula : CHO
- Molecular Weight : 294.386 g/mol
- Structure : The compound features a methoxyphenyl group and a diol functional group, which may contribute to its biological properties.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential therapeutic effects:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. This activity may be attributed to the presence of the methoxyphenyl moiety, which can stabilize free radicals.
- Anti-inflammatory Effects : Some derivatives of similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : The structural characteristics suggest possible interactions with cellular pathways involved in cancer progression, although specific studies on this compound are lacking.
Case Studies and Experimental Data
A review of available literature reveals insights into the biological activities associated with related compounds:
The proposed mechanisms through which this compound might exert its effects include:
- Free Radical Scavenging : The methoxy group can donate electrons to free radicals, thus neutralizing them.
- Modulation of Enzyme Activity : Similar compounds have been shown to influence enzyme activities related to inflammation and metabolism.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol?
Methodological Answer:
Key steps include:
- Chiral Pool Synthesis : Utilize (R)- or (S)-configured starting materials (e.g., diols or epoxides) to preserve stereochemistry during etherification or alkoxyation steps.
- Protection/Deprotection : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent side reactions during coupling steps .
- Catalytic Efficiency : Optimize palladium-catalyzed coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) by adjusting ligand ratios (e.g., PCy3 or PPh3) and reaction solvents (e.g., THF/dioxane) to enhance regioselectivity .
- Purification : Use silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 2:1 to 1:1) to isolate the target compound, monitoring purity via TLC (Rf ~0.26–0.65 under similar conditions) .
Advanced: How can enantiomeric purity be validated and maintained during asymmetric synthesis?
Methodological Answer:
- Chiral HPLC : Employ a Chiralpak® IA or IB column with n-hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Compare retention times with authentic standards .
- Circular Dichroism (CD) : Confirm absolute configuration by correlating experimental CD spectra with computational predictions (e.g., time-dependent density functional theory) .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) or transition-metal catalysts with chiral ligands (e.g., BINAP) to selectively esterify or hydrolyze undesired enantiomers .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC). For example:
- δH 3.95 ppm (s, 3H) corresponds to methoxy groups .
- δC 81.9–88.7 ppm indicates sp-hybridized carbons in alkynyl or allylic systems .
- HRMS : Validate molecular formula (C₁₇H₂₄O₅) with mass accuracy <5 ppm .
Advanced: How can computational modeling predict the compound’s reactivity or bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for key reactions (e.g., epoxide ring-opening) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS, focusing on hydrogen bonding (e.g., hydroxyl groups) and hydrophobic interactions (e.g., methyloctene chain) .
- QSAR Models : Corolate substituent effects (e.g., methoxy position) with activity using descriptors like logP and polar surface area .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Thermal Stability : Store at –20°C in amber vials to prevent degradation via oxidation or hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) suggest a shelf life >6 months .
- Solvent Compatibility : Avoid protic solvents (e.g., water/methanol) to prevent ether cleavage; anhydrous DMSO or acetonitrile is preferred for stock solutions .
- Light Sensitivity : Protect from UV exposure due to the conjugated ene-diol system, which may undergo [2+2] cycloaddition .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and negative controls (e.g., DMSO vehicle) to isolate compound-specific effects .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
- Dose-Response Analysis : Apply Hill slope models to distinguish between off-target effects (shallow slopes) and specific interactions (steep slopes) .
Basic: What are the safety protocols for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing or dissolution .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA code D001) .
- First Aid : For eye exposure, irrigate with saline for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with trifluoromethoxy or thiomethyl groups to modulate lipophilicity .
- Scaffold Hybridization : Fuse with chromen-4-one or quinazolin-4-yl moieties (e.g., via Sonogashira coupling) to enhance π-π stacking with targets .
- Pro-drug Design : Esterify hydroxyl groups with acetyl or pivaloyl units to improve bioavailability, followed by enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
